![molecular formula C14H16Cl2N2O3 B6497456 4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one CAS No. 946281-91-0](/img/structure/B6497456.png)

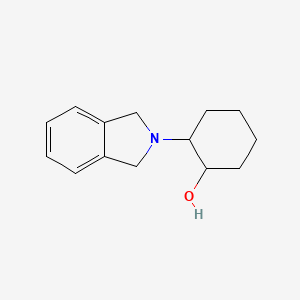

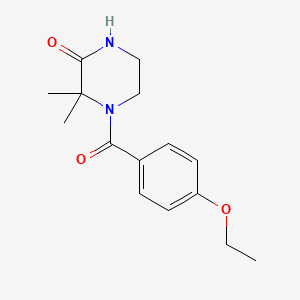

4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one, also known as 2,4-Dichlorophenoxyacetic acid (2,4-D), is a chemical compound used in the synthesis of organic compounds, as well as in numerous scientific research studies. 2,4-D is a phenoxyacetic acid, a type of organic acid, and is one of the most widely used herbicides in the world. It is used to control broadleaf weeds and woody plants in a variety of crops, lawns, and other areas.

Applications De Recherche Scientifique

2,4-D is a versatile compound that is used in a variety of scientific research studies. It is used in studies of plant physiology, ecology, and biochemistry, as well as in studies of insect physiology and biochemistry. It is also used as a pesticide in agricultural studies, and it can be used as a herbicide in studies of weed control.

Mécanisme D'action

Target of Action

The compound “4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one” is structurally similar to 2,4-Dichlorophenoxyacetic acid . 2,4-Dichlorophenoxyacetic acid is a systemic herbicide that primarily targets broadleaf weeds . It causes uncontrolled growth in these weeds, leading to their death, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Mode of Action

The compound’s mode of action is likely similar to that of 2,4-Dichlorophenoxyacetic acid, given their structural similarity. It mimics natural auxin, a type of plant hormone, at the molecular level . This mimicry leads to uncontrolled growth in susceptible plants, ultimately causing their death .

Biochemical Pathways

The compound affects the auxin signaling pathway in plants. Auxin is a key hormone that regulates plant growth and development. By mimicking auxin, the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death .

Result of Action

The primary result of the compound’s action is the death of targeted broadleaf weeds due to uncontrolled growth . This makes it a potentially effective herbicide for controlling unwanted vegetation in various settings, such as agricultural fields and lawns.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, 2,4-Dichlorophenoxyacetic acid, a structurally similar compound, decomposes in the presence of water and ultraviolet light . Therefore, environmental conditions such as moisture levels and sunlight exposure could potentially affect the action of “this compound”.

Avantages Et Limitations Des Expériences En Laboratoire

2,4-D has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a widely used herbicide and pesticide. It is also relatively stable and can be stored for long periods of time without decomposition. However, 2,4-D can be toxic to humans and other organisms, and it can cause environmental pollution if used improperly.

Orientations Futures

There are numerous potential future directions for research involving 2,4-D. These include studies of the effects of 2,4-D on the environment, studies of the long-term effects of 2,4-D on plants and animals, studies of the potential for 2,4-D to cause mutations, and studies of the potential for 2,4-D to act as an endocrine disruptor. Additionally, research into the use of 2,4-D as a biopesticide or herbicide in organic farming systems could provide valuable insights into the potential benefits and risks associated with its use.

Méthodes De Synthèse

2,4-D is synthesized through a variety of methods, including the reaction of 2,4-dichlorophenol and acetic acid, the reaction of 2,4-dichlorophenol and ethyl acetate, the reaction of 2,4-dichlorophenol and sodium acetate, and the reaction of 2,4-dichlorophenol and sodium ethoxide. The most common method is the reaction of 2,4-dichlorophenol and acetic acid, which produces a product with a purity of approximately 95%.

Propriétés

IUPAC Name |

4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2O3/c1-14(2)13(20)17-5-6-18(14)12(19)8-21-11-4-3-9(15)7-10(11)16/h3-4,7H,5-6,8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRIXPQRPMPQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B6497382.png)

![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6497398.png)

![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B6497406.png)

![2-[(5Z)-5-[(8-ethoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497411.png)

![4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B6497413.png)

![4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6497415.png)

![3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine](/img/structure/B6497418.png)

![2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole](/img/structure/B6497432.png)

![3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6497441.png)

![3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one](/img/structure/B6497462.png)

![3,3-dimethyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazin-2-one](/img/structure/B6497464.png)

![3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497479.png)